Phenylalanylphenylalanine methyl ester

Descripción general

Descripción

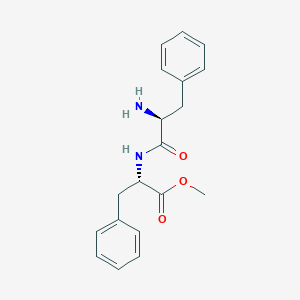

Phenylalanylphenylalanine methyl ester is a dipeptide ester composed of two phenylalanine molecules linked by a peptide bond, with a methyl ester group at the carboxyl terminus

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phenylalanylphenylalanine methyl ester can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The resulting dipeptide is then esterified using methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases to catalyze the formation of the peptide bond. This method offers advantages such as mild reaction conditions and high selectivity. Additionally, solid-phase peptide synthesis (SPPS) can be employed for large-scale production, where the peptide is assembled step-by-step on a solid support .

Análisis De Reacciones Químicas

Types of Reactions

Phenylalanylphenylalanine methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenylalanylphenylalanine and methanol.

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis with hydrochloric acid or basic hydrolysis with sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: Phenylalanylphenylalanine and methanol.

Oxidation: Carboxylic acids derived from the phenyl groups.

Substitution: Various substituted phenylalanylphenylalanine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Phenylalanylphenylalanine methyl ester is utilized in the pharmaceutical industry primarily for its role as a building block in peptide synthesis. It serves as an acyl donor in enzymatic reactions, particularly those involving aminopeptidases. For instance, studies have demonstrated that aminopeptidases from Streptomyces septatus can efficiently catalyze the synthesis of dipeptides using this compound as an acyl acceptor. This process has been shown to retain enzyme activity over extended periods, indicating its viability for large-scale peptide production .

Antimicrobial Research

Recent studies have investigated the antimicrobial properties of amino acid methyl esters, including phenylalanine derivatives. Research indicates that these compounds exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study evaluated the antimicrobial efficacy of several amino acid methyl esters, including phenylalanine methyl ester, against Escherichia coli and Staphylococcus aureus. The results revealed a dose-dependent reduction in bacterial growth, although complete inhibition was not achieved even at high concentrations (4000 µM) .

Cytotoxicity and Biocompatibility

In addition to antimicrobial properties, this compound has been assessed for cytotoxic effects on human cell lines. Studies have shown that this compound exhibits low toxicity toward healthy cells while demonstrating potential antiproliferative effects against cancer cell lines. This characteristic makes it a candidate for further exploration in drug development, particularly in the context of new treatments for antibiotic-resistant infections .

Corrosion Inhibition

This compound has also been studied as a corrosion inhibitor for mild steel in acidic environments. Research indicates that it effectively reduces corrosion rates in hydrochloric acid solutions. The inhibition efficiency increases with higher concentrations and temperatures, suggesting a chemical adsorption mechanism on the metal surface. The adsorption behavior follows the Langmuir isotherm model, which supports its application as a green corrosion inhibitor .

Data Summary Table

Mecanismo De Acción

The mechanism of action of phenylalanylphenylalanine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to the release of phenylalanine residues. These residues can then participate in various biochemical pathways, influencing cellular processes and signaling pathways .

Comparación Con Compuestos Similares

Phenylalanylphenylalanine methyl ester can be compared with other dipeptide esters, such as:

Glycylglycine methyl ester: Lacks the aromatic side chains, resulting in different chemical properties and reactivity.

Leucylleucine methyl ester: Contains aliphatic side chains, leading to variations in hydrophobicity and biological activity.

Valylvaline methyl ester: Similar in structure but with branched aliphatic side chains, affecting its solubility and interaction with enzymes.

This compound is unique due to its aromatic side chains, which confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Actividad Biológica

Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe) is a dipeptide methyl ester derivative of the amino acids phenylalanine. This compound has garnered attention in various research fields due to its unique biological activities, including its potential roles in pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of Phe-Phe-OMe, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

- CAS Number : 79851-95-7

Phe-Phe-OMe acts primarily as a substrate for various enzymes and can influence metabolic pathways involving phenylalanine. Its methyl ester form enhances lipophilicity, potentially improving membrane permeability and bioavailability.

1. Antimicrobial Properties

Research indicates that Phe-Phe-OMe exhibits antimicrobial activity against certain bacterial strains. A study demonstrated that the compound could inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

2. Antiparasitic Effects

A notable study investigated the effects of Phe-Phe-OMe on Echinococcus multilocularis in Mongolian gerbils. The administration of Phe-Phe-OMe significantly increased the efficacy of albendazole, suggesting a synergistic effect that enhances treatment outcomes for echinococcosis.

"Three months after infection with Echinococcus multilocularis, Mongolian gerbils were given either the dipeptide methyl ester (Phe-Phe-OMe) or a combination..." .

3. Neuropharmacological Effects

Phe-Phe-OMe has been studied for its neuropharmacological effects, particularly its influence on neurotransmitter systems. It has been shown to modulate serotonin levels, which may have implications for mood regulation and anxiety disorders.

Case Study 1: Echinococcosis Treatment

In a controlled trial involving Mongolian gerbils infected with Echinococcus multilocularis, researchers administered varying doses of Phe-Phe-OMe alongside standard albendazole therapy. Results indicated that the combination therapy led to a significant reduction in parasite load compared to controls receiving only albendazole.

Case Study 2: Antimicrobial Activity

A laboratory study assessed the antimicrobial efficacy of Phe-Phe-OMe against clinical isolates of Staphylococcus aureus. The results highlighted its potential as an adjunctive therapy in treating resistant bacterial infections.

Propiedades

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKRSZZALAQRNH-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926928 | |

| Record name | 2-Amino-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13082-29-6 | |

| Record name | Phenylalanylphenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013082296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.